Gallium(III) sulfate hydrate

Description

Properties

IUPAC Name |

digallium;trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNGAUGWXGMLDK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ga+3].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Gallium(III) Sulfate Hydrate: From Chemical Structure to Therapeutic Potential

This guide provides a comprehensive overview of gallium(III) sulfate hydrate, a compound of increasing interest in both materials science and medicine. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of gallium(III) sulfate hydrate, its synthesis and characterization, and its burgeoning applications, particularly in oncology and infectious diseases. The content is structured to provide not just factual information, but also insights into the causality behind experimental choices and the mechanistic underpinnings of its biological activity.

Unveiling the Molecular Architecture: Formula and Structure

Gallium(III) sulfate hydrate is an inorganic compound with the general chemical formula Ga₂(SO₄)₃·xH₂O. The hydrated form is the most common, with the octadecahydrate, Ga₂(SO₄)₃·18H₂O, being a frequently cited example.[1] The anhydrous form, Ga₂(SO₄)₃, is a white, hygroscopic solid.[1]

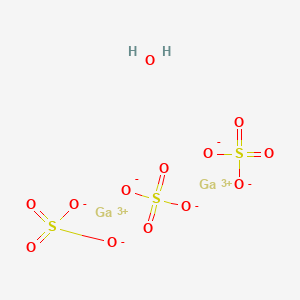

The structure of gallium(III) sulfate hydrate is characterized by gallium ions (Ga³⁺) coordinated by water molecules and sulfate ions (SO₄²⁻). In aqueous solutions, gallium(III) exists as the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, which exhibits octahedral geometry.[2][3] In the solid hydrate, these hydrated gallium ions are arranged in a crystal lattice with sulfate anions and additional water molecules of crystallization. The anhydrous form is isostructural with iron(III) sulfate, crystallizing in the rhombohedral space group R3.[1]

Caption: Proposed local coordination of the hexaaquagallium(III) ion.

Physicochemical Properties

Gallium(III) sulfate hydrate is a white crystalline solid.[1] It is slightly soluble in water and acid.[4][5] The compound is hygroscopic, readily absorbing moisture from the atmosphere.[4]

| Property | Value | References |

| Chemical Formula | Ga₂(SO₄)₃·xH₂O (x ≈ 18) | [1][4] |

| Molar Mass | 427.63 g/mol (anhydrous basis) | [6] |

| Appearance | White crystalline solid | [1] |

| Density | 3.86 g/cm³ | [1] |

| Melting Point | 105-110 °C (decomposes) | [7] |

| Solubility in Water | Slightly soluble | [4][5] |

Synthesis and Characterization

Synthesis

A common laboratory-scale synthesis of gallium(III) sulfate hydrate involves the reaction of elemental gallium with sulfuric acid.[8] The reaction can be slow at room temperature but can be accelerated by heating.[8]

Experimental Protocol: Synthesis of Gallium(III) Sulfate Hydrate

-

Reaction Setup: Place a known quantity of high-purity gallium metal in a beaker.

-

Acid Addition: Under a fume hood, slowly add a stoichiometric excess of concentrated sulfuric acid to the beaker containing the gallium. A small amount of distilled water can be added to initiate the reaction.[8]

-

Heating: Gently heat the mixture on a hot plate to facilitate the dissolution of the gallium metal. The reaction produces hydrogen gas, so adequate ventilation is crucial.[8]

-

Crystallization: Once the gallium has completely reacted, allow the solution to cool. The gallium(III) sulfate hydrate will crystallize from the solution. The solution can be concentrated by gentle heating to promote crystallization.

-

Isolation and Drying: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of cold distilled water, followed by ethanol, to remove any residual acid. Dry the crystals in a desiccator over a suitable drying agent, such as anhydrous calcium chloride, or under vacuum to obtain the final product.[8]

An alternative method involves the reaction of gallium hydroxide or gallium oxide with sulfuric acid.[7]

Caption: A typical workflow for the synthesis of gallium(III) sulfate hydrate.

Characterization

The identity and purity of synthesized gallium(III) sulfate hydrate can be confirmed using a variety of analytical techniques.

-

X-ray Diffraction (XRD): XRD is used to confirm the crystalline structure of the compound. For the anhydrous form, the diffraction pattern should be consistent with the rhombohedral space group R3, isostructural with iron(III) sulfate.[1]

-

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the vibrational modes of the sulfate ions and the coordinated water molecules. In aqueous solutions of gallium sulfate, a strongly polarized Raman band around 526 cm⁻¹ is assigned to the symmetric stretching mode (ν₁) of the [Ga(H₂O)₆]³⁺ cation.[2][3] In the solid state, the vibrational spectra are more complex due to crystal lattice effects and the presence of water of crystallization. The spectra of hydrated sulfates typically show distinct bands corresponding to the stretching and bending vibrations of water molecules, as well as the vibrational modes of the sulfate anion.[9][10]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the water content and study the thermal decomposition of the hydrate. Heating gallium(III) sulfate octadecahydrate results in a stepwise loss of water, with the anhydrous form being produced above 150 °C.[1] Complete decomposition to gallium(III) oxide occurs at temperatures above 680 °C.[1]

The Therapeutic Promise: Gallium in Drug Development

A significant driver for the renewed interest in gallium compounds, including gallium(III) sulfate, is their potential as therapeutic agents, particularly in oncology and as antimicrobials.

Mechanism of Action: The "Iron Mimic"

The biological activity of gallium(III) is largely attributed to its ability to act as an "iron mimic".[11][12] The Ga³⁺ ion shares several physicochemical properties with the ferric ion (Fe³⁺), including a similar ionic radius and the ability to form stable complexes with biological ligands. However, unlike iron, gallium is redox-inactive under physiological conditions. This allows gallium to interfere with iron-dependent metabolic pathways that are crucial for cell proliferation and survival.[12]

Rapidly proliferating cells, such as cancer cells and bacteria, have a high requirement for iron.[13] Gallium can disrupt iron homeostasis through several mechanisms:

-

Inhibition of Cellular Iron Uptake: Gallium competes with iron for binding to transferrin, the primary iron transport protein in the blood. The resulting gallium-transferrin complex can then bind to transferrin receptors on the cell surface, but the subsequent release and utilization of gallium within the cell are impaired, effectively blocking the uptake of iron.

-

Inhibition of Iron-Containing Enzymes: Gallium can replace iron in the active sites of essential iron-containing enzymes, such as ribonucleotide reductase, which is critical for DNA synthesis.[12] This substitution renders the enzyme inactive, leading to the inhibition of cell division.

Caption: Simplified signaling pathway of gallium's anticancer and antimicrobial activity.

Anticancer Activity

Clinical trials have demonstrated the efficacy of gallium nitrate in treating non-Hodgkin's lymphoma and bladder cancer.[11] Newer generations of gallium compounds are being developed to improve oral bioavailability and enhance anticancer activity.[11][12] The cytotoxicity of gallium compounds has been demonstrated in a variety of cancer cell lines, with IC₅₀ values (the concentration required to inhibit cell growth by 50%) often in the micromolar range.[11]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[14]

-

Compound Treatment: Prepare serial dilutions of gallium(III) sulfate hydrate in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment medium to each well.[14] Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[14]

-

MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

| Gallium Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Gallium Maltolate | Hepatocellular Carcinoma (various) | 25 - 35 | [11] |

| Gallium Nitrate | Hepatocellular Carcinoma (various) | 60 - 250 | [11] |

| KP46 (Tris(8-quinolonato)gallium(III)) | Melanoma, Ovary, Breast, Colon, Lung (various) | 0.85 - 10.4 | [11] |

Antimicrobial Activity

Gallium compounds have also shown promise as antimicrobial agents against a broad spectrum of bacteria, including multidrug-resistant strains.[13][15] The mechanism of action is similar to its anticancer activity, primarily through the disruption of iron metabolism.[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.[16]

-

Preparation of Inoculum: Prepare a standardized suspension of the target bacterium in a suitable broth medium (e.g., Mueller-Hinton broth).[15]

-

Serial Dilution: Prepare a two-fold serial dilution of gallium(III) sulfate hydrate in the broth medium in a 96-well microplate.[15]

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no bacteria).[16]

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.[16]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16]

| Gallium Compound | Bacterial Species | MIC (µg/mL) | Reference |

| Gallium Nitrate | Escherichia coli | 256 | [15] |

| Gallium Nitrate | Enterococcus faecalis | 256 | [15] |

| Gallium Nitrate | Pseudomonas aeruginosa | 512 | [15] |

| Gallium Nitrate | Staphylococcus aureus | 512 | [15] |

| Gallium Liquid Metal Nanoparticles | Methicillin-resistant S. aureus (MRSA) | 78 - 156 | [17] |

Other Applications

Beyond its therapeutic potential, gallium(III) sulfate hydrate finds applications in materials science and catalysis. It can serve as a precursor for the synthesis of other gallium compounds, such as gallium oxide.[4] Supported on silica gel, it acts as a solid acid catalyst for various organic reactions, including esterifications.[4]

Conclusion and Future Perspectives

Gallium(III) sulfate hydrate is a versatile inorganic compound with well-defined chemical and physical properties. While its applications in catalysis are noteworthy, its potential as a therapeutic agent is driving significant research and development efforts. The ability of gallium to act as an iron mimic provides a unique mechanism for targeting rapidly proliferating cells, offering a promising avenue for the development of novel anticancer and antimicrobial drugs. Future research will likely focus on the development of new gallium-based coordination complexes with improved bioavailability and targeted delivery to enhance therapeutic efficacy while minimizing potential side effects. A deeper understanding of the crystal structure of the hydrated forms and their interactions with biological macromolecules will further aid in the rational design of next-generation gallium-based therapeutics.

References

-

Advancement of Gallium and Gallium-Based Compounds as Antimicrobial Agents. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

-

Gallium(III) sulfate. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Chitambar, C. R. (2012). Gallium-containing anticancer compounds. Future Medicinal Chemistry, 4(10), 1257–1272. [Link]

-

Minandri, F., et al. (2018). Antimicrobial Activity of Gallium Compounds on ESKAPE Pathogens. Frontiers in Microbiology, 9, 2123. [Link]

-

MICs of gallium nitrate and gallium protoporphyrin against P. aeruginosa. (n.d.). ResearchGate. [Link]

-

Xu, Z., et al. (2017). Antimicrobial effect of gallium nitrate against bacteria encountered in burn wound infections. RSC Advances, 7(85), 53961-53968. [Link]

-

Al-Shammari, E., et al. (2021). Gallium Liquid Metal Nanoparticles as Agents to Treat Multidrug-Resistant Bacterial Infections. Pharmaceutics, 13(11), 1801. [Link]

-

Novotna, V., et al. (2022). Gallium(III) Complex with Cloxyquin Ligands Induces Ferroptosis in Cancer Cells and Is a Potent Agent against. Bioinorganic Chemistry and Applications. [Link]

-

Cejka, J., et al. (2011). A vibrational spectroscopic study of hydrated Fe(3+) hydroxyl-sulfates; polymorphic minerals butlerite and parabutlerite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1356–1363. [Link]

-

IC 50 values (lM) of test compounds against different cancer cell lines. (n.d.). ResearchGate. [Link]

-

Parikh, S. J., & Yoon, T. H. (2004). X-Ray and Vibrational Spectroscopy of Sulfate in Earth Materials. Molecular Environmental Geochemistry Group, Princeton University. [Link]

-

Gallium(III) sulfate hydrate (Ga2(SO4)3•xH2O (x≈18))- Powder. (n.d.). FUNCMATER. [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

Corbridge, D. E. C. (2006). Infrared spectroscopy of hydrated sulfate dianions. The Journal of Chemical Physics, 125(11), 114310. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

MTT Assay Protocol. (n.d.). University of Texas Health Science Center at San Antonio. [Link]

-

Gallium(III) Sulfate Hydrate. (n.d.). American Elements. [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

-

Metal ions in aqueous solution. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Foster, A. L., et al. (2011). Vibrational, X-ray absorption, and Mössbauer spectra of sulfate minerals from the weathered massive sulfide deposit at Iron Mountain, California. U.S. Geological Survey. [Link]

-

Jensen, K. M. Ø., et al. (2018). (a) PDFs for Ga2(SO4)3 at R = 1.5 Å, for Ga(NO3)3 at R = 2 and for GaCl3 at R = 2.5 with the anion contributions subtracted. (b) Simulated PDFs for the different structural units depicted in (c). (c) Structural units with the Ga30 structure at the top followed by the γ-Ga13 Keggin unit and then different motifs extracted from these structures. ResearchGate. [Link]

-

Chitambar, C. R. (2018). Gallium Complexes as Anticancer Drugs. Metal Ions in Life Sciences, 18. [Link]

-

Gallium(III) sulfate from gallium and sulfuric acid. (2021, August 30). YouTube. [Link]

-

cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. [Link]

-

(A) MIC assays using a gallium-based complexes of ciprofloxacin-functionalized desferrichrome (D2) against E. coli K12. (n.d.). ResearchGate. [Link]

-

Gallium(III) sulfate hydrate. (n.d.). PubChem. [Link]

- Antimicrobial gallium compounds and methods. (2023).

-

Savenko, A. V. (2002). Gallium (III) Speciation in Seawater. Geochemistry International, 40(10), 1008-1010. [Link]

- Method for preparing gallium sulfate. (2012).

-

CCDC 805050: Experimental Crystal Structure Determination. (2011). Research Explorer The University of Manchester. [Link]

- Method for preparing gallium sulfate. (2012).

-

Rudolph, W. W., & Fischer, D. (2003). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. Dalton Transactions, (21), 4132-4141. [Link]

-

What is the procedure to make Gallium sulfate from Gallium metal? (2017). ResearchGate. [Link]

-

Rudolph, W. W., & Fischer, D. (2003). Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters. Dalton Transactions, (21), 4132-4141. [Link]

Sources

- 1. Gallium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. wholesale Gallium(III) sulfate hydrate Crystalline- FUNCMATER [funcmater.com]

- 5. americanelements.com [americanelements.com]

- 6. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 7. GALLIUM(III) SULFATE HYDRATE CAS#: 13780-42-2 [m.chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. A vibrational spectroscopic study of hydrated Fe(3+) hydroxyl-sulfates; polymorphic minerals butlerite and parabutlerite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gallium Complexes as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Antimicrobial Activity of Gallium Compounds on ESKAPE Pathogens [frontiersin.org]

- 14. bds.berkeley.edu [bds.berkeley.edu]

- 15. Antimicrobial effect of gallium nitrate against bacteria encountered in burn wound infections - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10265H [pubs.rsc.org]

- 16. youtube.com [youtube.com]

- 17. Gallium Liquid Metal Nanoparticles as Agents to Treat Multidrug‐Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Gallium(III) Sulfate Hydrate

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points to offer insights into the compound's behavior, synthesis, characterization, and relevance. We will explore its aqueous chemistry, thermal stability, and catalytic potential, contextualizing its utility as a high-purity source of gallium for advanced material synthesis and as a reference compound in the burgeoning field of gallium-based therapeutics. The protocols and data presented herein are grounded in established scientific literature to ensure accuracy and reproducibility.

Introduction and Strategic Significance

Gallium(III) sulfate hydrate is an inorganic salt of significant interest in both materials science and biomedical research. While elemental gallium is renowned for its use in semiconductors, its trivalent ion (Ga³⁺) exhibits compelling biological activity. This activity stems from the ionic mimicry between Ga³⁺ and Fe³⁺, ions that share a similar charge and ionic radius. This similarity allows Ga³⁺ to interfere with iron-dependent metabolic pathways, imparting it with antimicrobial and antineoplastic properties.[1][2] Gallium nitrate, for instance, is an FDA-approved therapeutic for cancer-related hypercalcemia.[1][3]

For researchers in drug development and coordination chemistry, Gallium(III) sulfate hydrate serves as a readily available, water-soluble, and high-purity precursor for synthesizing novel gallium complexes and nanomaterials.[4][5][6] Its well-defined properties make it an excellent starting material for controlled chemical reactions and a reliable standard for analytical method development. This guide elucidates the core characteristics that underpin its utility in these advanced applications.

Core Physicochemical Properties

Gallium(III) sulfate hydrate is a white, crystalline solid that is notably hygroscopic, readily absorbing moisture from the atmosphere.[4][5][7][8] The degree of hydration can vary, but it most commonly crystallizes as an octadecahydrate (Ga₂(SO₄)₃·18H₂O).[9] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | Ga₂(SO₄)₃·xH₂O (where x ≈ 18) | [4][7][9] |

| Appearance | White crystalline powder | [5][9][10] |

| Molar Mass | ~427.63 g/mol (anhydrous basis) | [4] |

| Density | ~3.86 g/cm³ | [4][5][9][11][12] |

| Melting Point | 105-110 °C (Decomposes, loss of H₂O) | [4][5][11][12] |

| Solubility | Moderately to slightly soluble in water and acid. | [4][5][10][11] |

The hygroscopic nature of this compound is a critical handling parameter; improper storage can lead to the absorption of excess water, altering the molar mass and affecting stoichiometric calculations in sensitive reactions.[7][8]

Chemical Behavior and Reactivity

Aqueous Solution Chemistry

When dissolved in water, Gallium(III) sulfate dissociates to form the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, and sulfate anions.[9][13] This hydrated cation is the predominant species in acidic aqueous solutions. The stability of this complex is significant; it ensures that the Ga³⁺ ion is solvated and available for further reaction.

In solutions containing a high concentration of sulfate, a thermodynamically stable inner-sphere sulfato complex can form.[13][14] The formation of this complex is an equilibrium process that is favored by increasing temperature, an entropically driven phenomenon.[13][14] At elevated temperatures, this can lead to the precipitation of basic gallium(III) sulfates, a consideration for hydrothermal synthesis applications.[13][14]

Thermal Properties: Dehydration and Decomposition

The thermal behavior of Gallium(III) sulfate hydrate is characterized by a multi-stage process of dehydration followed by decomposition. This pathway is crucial for applications requiring the anhydrous salt or the generation of gallium oxide.

-

Dehydration: Upon heating, the hydrate loses its water of crystallization in stages. The anhydrous salt, Ga₂(SO₄)₃, is formed at temperatures above 150-165 °C.[9][15] This dehydration is a reversible process.[16]

-

Decomposition: The anhydrous salt is significantly more stable, decomposing only at temperatures exceeding 680 °C. The decomposition products are solid Gallium(III) oxide (Ga₂O₃) and gaseous sulfur trioxide (SO₃).[9]

The distinct temperature ranges for these events allow for the selective preparation of either the anhydrous sulfate or the oxide, depending on the final calcination temperature.

Caption: Thermal decomposition pathway of Gallium(III) sulfate hydrate.

Catalytic Activity

When supported on a high-surface-area material like silica gel, Gallium(III) sulfate functions as an effective solid acid catalyst.[4][6][15] This catalytic activity is leveraged in organic synthesis, for example, in the esterification of p-hydroxybenzoic acid with heptanol.[4][6][17] The Lewis acidic nature of the Ga³⁺ center facilitates the reaction, offering a heterogeneous catalyst that can be easily separated from the reaction mixture, which is a significant advantage in process chemistry.

Synthesis and Purification

The synthesis of Gallium(III) sulfate hydrate is straightforward and can be accomplished in a standard laboratory setting. The most common method involves the reaction of a gallium source with sulfuric acid.

Protocol 1: Laboratory Synthesis of Gallium(III) Sulfate Hydrate

Causality: This protocol utilizes the reaction between a basic oxide (Gallium(III) oxide) and a strong acid (sulfuric acid) to form the corresponding salt and water. The subsequent crystallization from the aqueous solution yields the hydrated form of the salt.

Materials:

-

Gallium(III) oxide (Ga₂O₃), high purity

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Ethanol (optional, for precipitation)

Procedure:

-

Reaction: In a fume hood, slowly and carefully add a stoichiometric amount of Gallium(III) oxide to a solution of sulfuric acid in deionized water with constant stirring. The reaction is exothermic and should be controlled. An aqueous solution can be obtained by reacting gallium metal or its oxide with sulfuric acid under room temperature or heated conditions.[4][9]

-

Digestion: Gently heat the mixture (e.g., to 60-70 °C) to ensure the complete dissolution of the oxide.[15]

-

Crystallization: Allow the resulting clear solution to cool slowly to room temperature. The octadecahydrate, Ga₂(SO₄)₃·18H₂O, will crystallize from the solution.[9]

-

Isolation: Isolate the white crystals by vacuum filtration.

-

Purification (Recrystallization): For higher purity, the crystals can be redissolved in a minimum amount of warm deionized water and recrystallized. The solubility at 20 °C is approximately 170 g/100 mL.[5][15]

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent. Do not heat excessively to avoid premature dehydration.

Caption: General workflow for the synthesis and purification of Gallium(III) sulfate hydrate.

Standard Methodologies for Characterization

A multi-technique approach is essential for the comprehensive characterization of Gallium(III) sulfate hydrate. Each technique provides unique and complementary information about the material's identity, purity, and structure.

Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability

Causality: TGA is employed to quantitatively determine the water content (degree of hydration) and to identify the precise temperatures of dehydration and decomposition. This is achieved by measuring the change in mass of the sample as a function of controlled temperature increase.

Procedure:

-

Sample Preparation: Place 5-10 mg of Gallium(III) sulfate hydrate into an alumina or platinum TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Analysis Program: Heat the sample from room temperature (~25 °C) to 800 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon flow).

-

Data Analysis: Analyze the resulting mass loss curve. The initial mass loss step below ~200 °C corresponds to the loss of water of hydration. The subsequent mass loss above 680 °C corresponds to the decomposition into Ga₂O₃. The stoichiometry of hydration can be calculated from the percentage mass loss in the first step.

Protocol 3: Powder X-Ray Diffraction (PXRD) for Phase Identification

Causality: PXRD is the definitive technique for identifying the crystalline phase of the material. By comparing the experimental diffraction pattern to reference patterns from a database (e.g., ICDD), one can confirm the identity of the hydrate and verify the absence of crystalline impurities, such as the anhydrous form or precursor oxides.

Procedure:

-

Sample Preparation: Gently grind a small amount of the crystalline sample into a fine powder using an agate mortar and pestle.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

-

Data Acquisition: Collect a diffraction pattern using a diffractometer with Cu Kα radiation over a suitable 2θ range (e.g., 10-80°).

-

Phase Analysis: Compare the positions and relative intensities of the diffraction peaks in the experimental pattern with standard reference patterns for Ga₂(SO₄)₃·18H₂O to confirm its phase identity.

Protocol 4: Raman Spectroscopy for Aqueous Species Identification

Causality: Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules and ions. It is particularly useful for studying the coordination environment of the Ga³⁺ ion in aqueous solution, allowing for the direct observation of the Ga-O stretching modes of the [Ga(OH₂)₆]³⁺ ion and the detection of changes upon the formation of sulfato complexes.[13][14]

Procedure:

-

Solution Preparation: Prepare a concentrated solution of Gallium(III) sulfate hydrate in deionized water or a dilute acid solution to prevent hydrolysis.

-

Data Acquisition: Place the solution in a cuvette and acquire the Raman spectrum using a laser excitation source (e.g., 532 nm or 785 nm).

-

Spectral Analysis: Analyze the spectrum for characteristic peaks. The hexaaquagallium(III) ion exhibits a strong, polarized band around 526 cm⁻¹ assigned to the symmetric Ga-O stretching mode (ν₁).[13][14] Changes in the position or shape of this band can indicate complex formation.

Caption: A multi-technique workflow for the characterization of Gallium(III) sulfate hydrate.

Handling, Safety, and Storage

As a Senior Application Scientist, it is imperative to emphasize proper laboratory practice. Gallium(III) sulfate hydrate is classified as an irritant to the eyes, skin, and respiratory system.[10][11]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the material. Avoid generating dust; handle in a well-ventilated area or a fume hood.

-

Storage: Due to its hygroscopic nature, the compound must be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., in a desiccator or glove box).[7][8]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[8]

Conclusion

Gallium(III) sulfate hydrate is more than a simple inorganic salt; it is a versatile and valuable precursor for scientific innovation. Its well-defined physical properties, predictable chemical reactivity, and straightforward synthesis make it an ideal starting point for researchers developing advanced materials or exploring the therapeutic potential of gallium compounds. A thorough understanding of its characteristics, from its aqueous coordination chemistry to its thermal decomposition pathway, is fundamental to its effective and safe utilization in the laboratory. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently integrate this compound into their research and development workflows.

References

-

Gallium(III) Sulfate Hydrate. AMERICAN ELEMENTS. [Link]

-

Gallium(III) sulfate hydrate (Ga2(SO4)3•xH2O (x≈18))- Powder. FUNCMATER. [Link]

-

Gallium(III) sulfate. Wikipedia. [Link]

-

Gallium (III) sulfate hydrate. ChemBK. [Link]

-

Gallium(III) sulfate hydrate | Ga2H2O13S3 | CID 16213072. PubChem, National Institutes of Health. [Link]

-

Gallium(III) sulfate hydrate | CAS#:13780-42-2. Chemsrc. [Link]

-

Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters. RSC Publishing. [Link]

-

SAFETY DATA SHEET - Nitric Acid/ Gallium Nitrate Solution. National Institute of Standards and Technology. [Link]

-

GALLIUM(III) SULFATE HYDRATE. Chongqing Chemdad Co., Ltd. [Link]

-

Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. ResearchGate. [Link]

-

Liquid Metal Gallium Pharmaceuticals. Theranostics. [Link]

-

The Therapeutic Potential of Gallium-Based Complexes in Anti-Tumor Drug Design. Letters in Drug Design & Discovery. [Link]

-

Gallium. Wikipedia. [Link]

-

Gallium(III) sulphate, 99.999%. Ottokemi. [Link]

-

Medical Applications and Toxicities of Gallium Compounds. PMC, PubMed Central. [Link]

-

Thermal decomposition of gallium nitrate hydrate and modeling of thermolysis products. SpringerLink. [Link]

-

Multitechnique approach to trace characterization of high-purity materials - Gallium. Indian Academy of Sciences. [Link]

-

Synthesis, characterization and in vitro cytotoxicity of gallium(iii)-dithiocarbamate complexes. Dalton Transactions (RSC Publishing). [Link]

-

Spectrophotometric and colorimetric determination of gallium (III) with p-aminohippuric acid-functionalized citrate capped gold nanoparticles. PMC, National Institutes of Health. [Link]

-

Thermal decomposition of gallium nitrate hydrate and modeling of thermolysis products. ResearchGate. [Link]

-

Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials. ACS Omega, ACS Publications. [Link]

-

Gallium(III) sulfate hydrate, Puratronic™, 99.999% (metals basis). Fisher Scientific. [Link]

-

Thermal Decomposition of Gallium Nitrate Hydrate Ga(NO3)3·xH2O. ResearchGate. [Link]

-

The thermal decomposition of gallium nitrate hydrate, Ga(NO3)3•9H2O. ResearchGate. [Link]

-

Solvent Extraction of Gallium(III) as Tetrachlorogallate(III) with Quaternary Ammonium Ions. Scilit. [Link]

Sources

- 1. Liquid Metal Gallium Pharmaceuticals [thno.org]

- 2. Synthesis, characterization and in vitro cytotoxicity of gallium( iii )-dithiocarbamate complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03552B [pubs.rsc.org]

- 3. Medical Applications and Toxicities of Gallium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wholesale Gallium(III) sulfate hydrate Crystalline- FUNCMATER [funcmater.com]

- 5. GALLIUM(III) SULFATE HYDRATE CAS#: 13780-42-2 [m.chemicalbook.com]

- 6. GALLIUM(III) SULFATE HYDRATE | 13780-42-2 [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. Gallium(III) sulfate - Wikipedia [en.wikipedia.org]

- 10. americanelements.com [americanelements.com]

- 11. chembk.com [chembk.com]

- 12. Gallium(III) sulfate hydrate | CAS#:13780-42-2 | Chemsrc [chemsrc.com]

- 13. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. GALLIUM(III) SULFATE HYDRATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Gallium(III) sulphate, 99.999% 13780-42-2 India [ottokemi.com]

Synthesis and preparation of Gallium(III) sulfate octadecahydrate

An In-depth Technical Guide to the Synthesis and Preparation of Gallium(III) Sulfate Octadecahydrate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Gallium(III) Sulfate Octadecahydrate (Ga₂(SO₄)₃·18H₂O). Intended for researchers, chemists, and professionals in drug development, this document elucidates the fundamental chemical principles and provides field-proven, step-by-step protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific literature. Key methodologies, including direct synthesis from elemental gallium and a purification-centric approach via a gallium hydroxide intermediate, are detailed. The guide concludes with essential safety protocols, handling procedures, and characterization considerations.

Introduction and Significance

Gallium(III) sulfate is an inorganic compound, most commonly encountered in its hydrated form, Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O). This white, crystalline solid serves as a crucial precursor in the synthesis of various other gallium compounds, most notably high-purity gallium oxide (Ga₂O₃), which is vital for applications in semiconductors and optoelectronics.[1][2][3] Furthermore, its utility extends to catalysis, where, for instance, it can be supported on silica gel to act as a solid acid catalyst for organic synthesis.[1][2][3] Understanding its synthesis is paramount for researchers leveraging gallium chemistry in materials science and pharmaceutical development.

Physicochemical Properties

A thorough understanding of the material's properties is critical for its successful synthesis and handling. Gallium(III) sulfate is notably hygroscopic, a property that dictates storage and drying procedures.[1][4]

| Property | Value | Reference(s) |

| Chemical Formula | Ga₂(SO₄)₃·18H₂O | [5] |

| Molecular Weight | 751.77 g/mol (Hydrate); 427.63 g/mol (Anhydrous) | [4][5] |

| CAS Number | 13780-42-2 | [1][5] |

| Appearance | White, octahedral crystalline solid | [2][5][6] |

| Density | 3.86 g/cm³ | [3][5] |

| Melting Point | 105-110 °C (Decomposes, loses water) | [2][4][7] |

| Solubility | Moderately soluble in water and acid.[1][8] Recrystallization from H₂O is possible.[2][9] | [1][2][8][9] |

| Stability | Hygroscopic; absorbs moisture from the air.[4] Loses water of hydration upon heating.[5][7] | [4][5][7] |

Core Synthesis Methodologies

The preparation of gallium(III) sulfate can be approached via several routes. The choice of method often depends on the purity of the starting materials and the desired purity of the final product. Below are two authoritative and validated protocols.

Diagram of Synthesis Pathways

Caption: General Workflow for Crystallization and Isolation.

Experimental Protocol:

-

Concentration: Gently heat the gallium sulfate solution to evaporate excess water and create a saturated or slightly supersaturated solution. Avoid vigorous boiling, which can affect crystal quality.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature. The octadecahydrate, Ga₂(SO₄)₃·18H₂O, will crystallize from the solution as its solubility decreases. [5][7]The process can be left undisturbed overnight.

-

Isolation: Collect the white crystals by vacuum filtration, separating them from the mother liquor.

-

Purification Wash: To improve purity, the crystals can be washed with a small amount of a solvent mixture like ethanol/ether. [2][9]This step is highly effective at removing residual sulfuric acid and water, as the inorganic salt is insoluble in these organic solvents.

-

Drying: Dry the final product in a vacuum desiccator over a suitable drying agent (e.g., anhydrous calcium chloride). [10]This prevents the hygroscopic crystals from absorbing atmospheric moisture and ensures the correct hydration state. The anhydrous form can be obtained by heating above 150 °C. [5][7]

Safety and Handling

Gallium(III) sulfate and its precursors must be handled with appropriate care. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [7]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [11]* Handling: All procedures, especially those involving concentrated acids or generating dust, must be conducted in a certified chemical fume hood to ensure adequate ventilation. [11]Avoid creating dust. [4]* Storage: Due to its hygroscopic nature, Gallium(III) sulfate octadecahydrate must be stored in a cool, dry place within a tightly sealed container. [4][11]* First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. [11][12] * Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [11][12] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician. [11] * Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. [11]

-

References

-

FUNCMATER. (n.d.). Gallium(III) sulfate hydrate (Ga2(SO4)3•xH2O (x≈18))- Powder. Retrieved from [Link]

-

Wikipedia. (n.d.). Gallium(III) sulfate. Retrieved from [Link]

-

American Elements. (n.d.). Gallium(III) Sulfate Hydrate. Retrieved from [Link]

- Google Patents. (2008). CN101249983A - Preparation method of high-purity gallium oxide.

-

Elements China. (2020). Gallium Sulfate Ga2O12S3 CAS No.13494-91-2. Retrieved from [Link]

-

Brainly.com. (2024). Write a balanced equation for the reaction of sulfuric acid (H_2SO_4) with gallium (III) hydroxide to form. Retrieved from [Link]

-

Wikipedia (Français). (n.d.). Sulfate de gallium. Retrieved from [Link]

-

Everett Community College. (n.d.). Stoichiometry Worksheet 2. Retrieved from [Link]

- Google Patents. (2012). CN102491406B - Method for preparing gallium sulfate.

-

ResearchGate. (2017). What is the procedure to make Gallium sulfate from Gallium metal?. Retrieved from [Link]

-

YouTube. (2021). Gallium(III) sulfate from gallium and sulfuric acid. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2018). Gallium Sulfate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Gallium. Retrieved from [Link]

-

MEL Chemistry. (n.d.). “Gallium heart” experiment. Retrieved from [Link]

- Google Patents. (2012). CN102491406A - Method for preparing gallium sulfate.

-

YouTube. (2019). Gallium Heartbeat Reaction With Sulfuric Acid and Dichromate. Retrieved from [Link]

-

MatWeb. (n.d.). Gallium (III) Sulfate Octadecahydrate, Ga2(SO4)3-18H2O. Retrieved from [Link]

-

Reddit. (2020). Small scale synthesis of Gallium Hydroxide. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Gallium(III) sulfate hydrate. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). GALLIUM(III) SULFATE HYDRATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal decomposition of gallium nitrate hydrate and modeling of thermolysis products. Retrieved from [Link]

-

Ottokemi. (n.d.). Gallium(III) sulphate, 99.999% 13780-42-2 India. Retrieved from [Link]

Sources

- 1. wholesale Gallium(III) sulfate hydrate Crystalline- FUNCMATER [funcmater.com]

- 2. GALLIUM(III) SULFATE HYDRATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Gallium(III) sulphate, 99.999% 13780-42-2 India [ottokemi.com]

- 4. fishersci.com [fishersci.com]

- 5. Gallium(III) sulfate - Wikipedia [en.wikipedia.org]

- 6. Gallium (III) Sulfate Octadecahydrate, Ga2(SO43-18H2O [asia.matweb.com]

- 7. Sulfate de gallium — Wikipédia [fr.wikipedia.org]

- 8. americanelements.com [americanelements.com]

- 9. GALLIUM SULFATE | 13494-91-2 [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to Gallium(III) Sulfate Hydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Gallium(III) sulfate hydrate, designed for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple data sheet to offer practical insights into its properties, synthesis, handling, and applications, with a focus on the causality behind experimental choices and protocols.

Core Identification and Physicochemical Properties

Gallium(III) sulfate hydrate, with the chemical formula Ga₂(SO₄)₃·xH₂O, is a white, crystalline solid. It is a key precursor in the synthesis of various gallium compounds and finds applications in catalysis and materials science.[1][2][3][4]

A clear understanding of its physical and chemical properties is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | Ga₂(SO₄)₃·xH₂O (x ≈ 18) | [4][5] |

| Molecular Weight | 427.63 g/mol (anhydrous basis) | |

| Appearance | White crystalline powder | [1] |

| Melting Point | 105-110 °C | [1] |

| Density | 3.86 g/cm³ | [1] |

| Solubility | Slightly soluble in water and acid | [2][3] |

| Stability | Hygroscopic; sensitive to moisture | [6] |

Synthesis of Gallium(III) Sulfate Hydrate: A Practical Protocol

The synthesis of Gallium(III) sulfate hydrate can be achieved through several methods. A common and straightforward laboratory-scale preparation involves the reaction of gallium metal with sulfuric acid.[4]

Principle:

Gallium metal reacts with sulfuric acid to form a solution of gallium sulfate. Upon concentration and cooling, the hydrated form crystallizes out of the solution. The reaction is as follows:

2 Ga(s) + 3 H₂SO₄(aq) → Ga₂(SO₄)₃(aq) + 3 H₂(g)

Step-by-Step Protocol:

-

Reaction Setup: In a well-ventilated fume hood, place a known quantity of high-purity gallium metal into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acid Addition: Slowly add a stoichiometric excess of dilute sulfuric acid (e.g., 2 M) to the flask. The reaction may be slow at room temperature.

-

Heating: Gently heat the mixture to approximately 60-70°C to accelerate the reaction. The dissolution of gallium metal will be observed, along with the evolution of hydrogen gas.

-

Concentration: Once the gallium has completely dissolved, remove the heat and allow the solution to cool slightly. Concentrate the resulting solution by evaporation under reduced pressure to a point of saturation.

-

Crystallization: Cool the concentrated solution in an ice bath to induce crystallization of Gallium(III) sulfate hydrate.

-

Isolation and Drying: Collect the white crystals by vacuum filtration and wash them with a small amount of cold deionized water, followed by a rinse with ethanol or ether to facilitate drying. Dry the crystals in a desiccator over a suitable drying agent.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of Gallium(III) sulfate hydrate.

Safety Data Sheet (SDS) Summary and Handling Procedures

As with any chemical reagent, a thorough understanding of the associated hazards and proper handling procedures is crucial for ensuring laboratory safety.

| Hazard Category | Description | Precautionary Measures |

| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | Wear protective gloves, eye protection, and a dust mask. Use only in a well-ventilated area. |

| Physical Hazards | Hygroscopic solid. | Store in a tightly closed container in a dry and well-ventilated place, away from moisture. |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. | Seek medical attention if irritation persists. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | Do not dispose of down the drain unless in accordance with local regulations.[7][8] |

In-depth Handling Insights:

The hygroscopic nature of Gallium(III) sulfate hydrate necessitates careful handling to prevent the absorption of atmospheric moisture, which can alter its properties and affect experimental reproducibility. When weighing and transferring the compound, it is advisable to work in a glove box or a controlled-humidity environment if precise measurements are critical. For routine use, minimizing the time the container is open to the atmosphere is essential.

Applications in Research and Development

Gallium(III) sulfate hydrate serves as a versatile compound with applications in catalysis and as a precursor for advanced materials. Its utility in the context of drug development is primarily as a source of gallium(III) ions, which have shown promise in anticancer research.[9][10][11][12][13]

Catalysis: Esterification Reactions

Gallium(III) sulfate, particularly when supported on silica gel, acts as an effective solid acid catalyst.[2][3][4] A key application is in the esterification of carboxylic acids.

This protocol outlines the use of Gallium(III) sulfate hydrate as a catalyst for the synthesis of n-heptyl p-hydroxybenzoate.

-

Catalyst Preparation (if supported): To prepare a supported catalyst, impregnate silica gel with an aqueous solution of Gallium(III) sulfate hydrate, followed by drying and calcination.

-

Reaction Mixture: In a round-bottom flask, combine p-hydroxybenzoic acid, a molar excess of heptanol, and the Gallium(III) sulfate hydrate catalyst (typically 1-5 mol%).

-

Reaction Conditions: Reflux the mixture with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the catalyst by filtration.

-

Purification: The product, n-heptyl p-hydroxybenzoate, can be purified from the filtrate by distillation or column chromatography.

Precursor for Advanced Materials

Gallium(III) sulfate hydrate is a valuable precursor for synthesizing other gallium compounds, such as gallium oxide (Ga₂O₃) nanoparticles.[2][3][4] These nanoparticles have applications in electronics and photocatalysis.

Relevance in Drug Development: A Source of Bioactive Gallium(III)

While Gallium(III) sulfate hydrate itself is not typically used as a therapeutic agent, it serves as a readily available source of gallium(III) ions for research into the biological activities of gallium. Gallium compounds, such as gallium nitrate, have been investigated for their anticancer properties.[9][10][11] The mechanism of action is often attributed to the ability of Ga³⁺ to mimic Fe³⁺, thereby disrupting iron metabolism in rapidly proliferating cancer cells.[11]

This workflow demonstrates how Gallium(III) sulfate hydrate could be used in a preliminary in vitro study to assess the cytotoxic effects of gallium(III) ions on a cancer cell line.

Caption: A conceptual workflow for evaluating the in vitro cytotoxicity of Gallium(III) ions.

Conclusion

Gallium(III) sulfate hydrate is a compound with significant utility in both fundamental chemical research and the preliminary stages of drug discovery. Its role as a catalyst and a precursor for novel materials is well-established. For drug development professionals, its primary value lies in providing a convenient source of gallium(III) ions to explore the therapeutic potential of this metal. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.

References

-

Collery, P., Keppler, B., Madoulet, C., & Desoize, B. (2002). Gallium in cancer treatment. Critical Reviews in Oncology/Hematology, 42(3), 283-296. [Link]

-

Chongqing Chemdad Co., Ltd. GALLIUM(III) SULFATE HYDRATE. [Link]

-

Bernstein, L. R. (2008). Gallium-containing anticancer compounds. Anti-Cancer Agents in Medicinal Chemistry, 8(5), 510-521. [Link]

-

Chitambar, C. R. (2018). Gallium Complexes as Anticancer Drugs. In Metal Ions in Life Sciences (Vol. 18). De Gruyter. [Link]

-

Collery, P., & Desoize, B. (2002). Gallium in cancer treatment. ResearchGate. [Link]

-

He, M., et al. (2020). Synthesis of Antimicrobial Gallium Nanoparticles Using the Hot Injection Method. ACS Materials Au, 1(1), 6-13. [Link]

-

American Elements. Gallium(III) Sulfate Hydrate. [Link]

-

Kargozar, S., et al. (2021). Gallium containing bioactive materials: A review of anticancer, antibacterial, and osteogenic properties. Materials & Design, 209, 109968. [Link]

-

He, M., et al. (2020). Synthesis of Antimicrobial Gallium Nanoparticles Using the Hot Injection Method. ACS Publications. [Link]

-

FUNCMATER. Gallium(III) sulfate hydrate (Ga2(SO4)3•xH2O (x≈18))- Powder. [Link]

-

National Institutes of Health. The NIH Drain Discharge Guide. [Link]

-

Ahamad, T., & Alshehri, S. M. (2014). Green Synthesis and Characterization of Gallium(III) Sulphide (α-Ga2S3) Nanoparicles at Room Temperature. Nano Hybrids, 6, 1-8. [Link]

-

University of California, Santa Barbara. (2012). Pyrophorics - Gallium alkyls - Standard Operating Procedure. [Link]

-

Ristić, M., et al. (2008). Application of Sol–Gel Method in the Synthesis of Gallium (III)-Oxide. Materials, 1(1), 1-13. [Link]

-

Armour, M. A. (2003). Hazardous laboratory chemicals disposal guide. CRC press. [Link]

-

Jamkhande, P. G., Ghule, N. W., Bamer, A. H., & Kalaskar, M. G. (2019). Nanoparticle and nanostructure synthesis and controlled growth methods. In Nanomaterials and Nanotechnology. IntechOpen. [Link]

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

The Journal of Organic Chemistry. [Link]

-

ACS Sustainable Chemistry & Engineering. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. GALLIUM(III) SULFATE HYDRATE | 13780-42-2 [chemicalbook.com]

- 3. GALLIUM(III) SULFATE HYDRATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. wholesale Gallium(III) sulfate hydrate Crystalline- FUNCMATER [funcmater.com]

- 5. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. nems.nih.gov [nems.nih.gov]

- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 9. Gallium in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gallium Complexes as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gallium containing bioactive materials: A review of anticancer, antibacterial, and osteogenic properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Decomposition Behavior of Gallium(III) Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal decomposition of Gallium(III) sulfate hydrate, a critical consideration for its application in various scientific and industrial fields. As a Senior Application Scientist, this document synthesizes established principles with field-proven insights to deliver a robust and practical understanding of the material's behavior under thermal stress.

Introduction: The Significance of Thermal Stability

Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O) is a key precursor in the synthesis of various gallium-based materials, including high-purity gallium oxide (Ga₂O₃), which is gaining prominence in the semiconductor industry.[1][2] Its application in catalysis and potentially in pharmaceutical development necessitates a thorough understanding of its thermal stability and decomposition pathway. The controlled removal of water of hydration and the subsequent decomposition of the anhydrous salt are critical process parameters that dictate the physicochemical properties of the final product.

This guide will elucidate the multi-stage decomposition process of Gallium(III) sulfate hydrate, with a particular focus on the octadecahydrate form (Ga₂(SO₄)₃·18H₂O), which is the common crystalline form at room temperature.[3] We will explore the dehydration sequence, the formation of any intermediates, and the final conversion to gallium(III) oxide.

The Thermal Decomposition Pathway: A Multi-Stage Process

The thermal decomposition of Gallium(III) sulfate hydrate is not a single-step event but rather a sequence of transformations that can be broadly categorized into two major phases: dehydration and decomposition of the anhydrous salt.

Dehydration: The Stepwise Loss of Water

Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O) undergoes a multi-step dehydration process upon heating.[3] The water molecules are lost in stages, with the formation of lower hydrates as intermediates before the anhydrous salt is obtained. While the precise temperature ranges for each step can be influenced by experimental conditions such as heating rate and atmospheric conditions, a general pathway can be outlined.

The initial dehydration stages occur at relatively low temperatures, typically between 30°C and 200°C, where the loosely bound water molecules are removed.[4][5] The complete formation of the anhydrous salt, Ga₂(SO₄)₃, is reported to occur above 150°C, with complete dehydration achieved above 310°C.[3]

Table 1: Summary of Thermal Decomposition Stages of Gallium(III) Sulfate Hydrate

| Temperature Range (°C) | Process | Species Involved | Gaseous Products |

| 30 - 310 | Dehydration | Ga₂(SO₄)₃·18H₂O → Intermediate Hydrates → Ga₂(SO₄)₃ | H₂O |

| > 680 | Anhydrous Salt Decomposition | Ga₂(SO₄)₃ → Ga₂O₃ | SO₃ |

It is crucial to note that under certain conditions, particularly with slower heating rates or in the presence of moisture, the formation of basic gallium sulfates, such as (H₃O)Ga₃(SO₄)₂(OH)₆, has been reported.[3] These basic salts can alter the decomposition pathway and the properties of the final gallium oxide product.

Decomposition of Anhydrous Gallium(III) Sulfate

Once the anhydrous Gallium(III) sulfate (Ga₂(SO₄)₃) is formed, it remains stable over a significant temperature range. The decomposition of the anhydrous salt to gallium(III) oxide (Ga₂O₃) occurs at temperatures exceeding 680°C.[3] This process involves the release of sulfur trioxide (SO₃) gas.

The final solid product, gallium(III) oxide, can exist in several polymorphic forms (α, β, γ, δ, and ε), with the β-Ga₂O₃ being the most thermodynamically stable.[1] The specific polymorph obtained can be influenced by the calcination temperature and atmosphere.

Experimental Analysis: Characterizing the Decomposition

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) are the primary techniques for investigating the thermal decomposition of hydrated salts.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For Gallium(III) sulfate hydrate, the TGA curve will exhibit distinct steps corresponding to the loss of water molecules and the final decomposition of the anhydrous salt.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic peaks on the DSC curve correspond to energy-absorbing events such as dehydration and decomposition.

The following diagram illustrates a conceptual workflow for the TGA-DSC analysis of Gallium(III) Sulfate Hydrate.

Caption: A typical workflow for the TGA-DSC analysis of Gallium(III) Sulfate Hydrate.

Experimental Protocol for TGA-DSC Analysis

The following is a detailed, step-by-step methodology for the thermogravimetric analysis of Gallium(III) sulfate hydrate:

-

Instrument Calibration: Ensure the TGA-DSC instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Gallium(III) sulfate hydrate into a clean, tared alumina or platinum crucible.

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent any oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a constant rate of 10°C/min up to a final temperature of 1000°C. The heating rate can be varied to study the kinetics of decomposition, but 10°C/min is a standard rate for initial characterization.

-

-

Data Acquisition: Record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

Determine the onset and peak temperatures for each mass loss event from the TGA and DSC curves.

-

Calculate the percentage mass loss for each step and correlate it to the number of water molecules lost or the decomposition of the anhydrous salt.

-

Logical Framework for Understanding Decomposition

The thermal decomposition of Gallium(III) sulfate hydrate follows a logical progression governed by the principles of chemical kinetics and thermodynamics. The following diagram illustrates the key relationships in this process.

Caption: The logical progression of the thermal decomposition of Gallium(III) Sulfate Hydrate.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the thermal decomposition behavior of Gallium(III) sulfate hydrate. The multi-stage nature of this process, involving distinct dehydration and decomposition steps, underscores the importance of precise thermal analysis for controlling the synthesis of gallium-based materials. For researchers and professionals in drug development, understanding the thermal stability of any gallium-containing compounds is paramount for formulation and storage considerations.

Future research should focus on obtaining high-resolution TGA-DSC data to precisely elucidate the intermediate hydrates formed during dehydration. Furthermore, in-situ characterization techniques, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would provide invaluable information on the evolved gas species and the potential formation of basic gallium sulfate intermediates under various atmospheric conditions.

References

-

Gallium(III) sulfate. In: Wikipedia. [Link]

- US4081523A - Method for the production of gallium oxide.

- CN101249983B - Preparation method of high-purity gallium oxide.

-

Gallium(III) oxide. In: Wikipedia. [Link]

-

Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]

-

Gallium(III) sulfate from gallium and sulfuric acid. YouTube. [Link]

-

Gallium sulfate : r/chemistry. Reddit. [Link]

-

Thermal analysis of inorganic materials. CORE. [Link]

-

Thermodynamics of Inorganic Hydration and of Humidity Control, with an Extensive Database of Salt Hydrate Pairs | Request PDF. ResearchGate. [Link]

-

5: Properties of Hydrates (Experiment). Chemistry LibreTexts. [Link]

-

How can I convert metallic gallium to gallium oxide?. ResearchGate. [Link]

-

Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials. ACS Omega. [Link]

-

Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials. PMC. [Link]

-

Webinar – Thermal Analysis of Inorganic Materials. Mettler Toledo. [Link]

-

Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters. RSC Publishing. [Link]

-

Gallium(III) sulfate hydrate | Ga2H2O13S3 | CID 16213072. PubChem. [Link]

-

Thermal decomposition of gallium nitrate hydrate and modeling of thermolysis products. ScienceDirect. [Link]

-

The thermal decomposition of gallium nitrate hydrate, Ga(NO3)3•9H2O. ResearchGate. [Link]

-

Thermal decomposition of gallium nitrate hydrate Ga(NO3)3·xH2O in. AKJournals. [Link]

-

Thermal analysis of the composition of gallium and sulfur oxides obtained by thermal oxidation of gallium (III) sulfide. [Link]

Sources

- 1. Gallium(III) oxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Gallium(III) sulfate - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure and Space Group of Anhydrous Gallium(III) Sulfate

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the crystallographic features of anhydrous Gallium(III) sulfate (Ga₂(SO₄)₃), a compound of increasing interest in materials science and pharmaceutical development. By providing a detailed analysis of its crystal structure and space group, this document serves as a critical resource for professionals requiring a precise understanding of its solid-state properties.

Introduction: The Significance of Anhydrous Gallium(III) Sulfate

Anhydrous Gallium(III) sulfate is a white, crystalline solid that serves as a precursor in the synthesis of various gallium-containing compounds, including gallium oxide and gallium nitride, which are pivotal in the semiconductor and optoelectronics industries.[1] In the pharmaceutical realm, gallium compounds have garnered attention for their potential therapeutic applications, leveraging the unique chemical properties of the Ga³⁺ ion. A thorough understanding of the atomic arrangement within anhydrous Ga₂(SO₄)₃ is paramount for controlling its reactivity, solubility, and overall performance in these diverse applications.

Crystal Structure and Space Group: A Rhombohedral Framework

Anhydrous Gallium(III) sulfate is isostructural with the rhombohedral form of anhydrous Iron(III) sulfate (Fe₂(SO₄)₃).[2] This structural similarity provides a robust framework for understanding the crystallographic properties of Ga₂(SO₄)₃.

The crystal structure of anhydrous Gallium(III) sulfate belongs to the trigonal crystal system and is specifically assigned to the rhombohedral space group R-3 (space group number 148).[2] This space group is characterized by a three-fold rotational axis and a center of inversion.

The fundamental building blocks of the crystal lattice are Ga³⁺ cations and SO₄²⁻ anions. Each gallium ion is octahedrally coordinated to six oxygen atoms, each belonging to a different sulfate tetrahedron. Conversely, each sulfate tetrahedron is coordinated to four different gallium octahedra. This intricate network of corner-sharing GaO₆ octahedra and SO₄ tetrahedra extends in three dimensions to form a stable, rigid framework.

The key crystallographic parameters for anhydrous Gallium(III) sulfate, derived from its isostructural relationship with Fe₂(SO₄)₃, are summarized in the table below.

| Parameter | Value | Source |

| Crystal System | Trigonal | [2] |

| Space Group | R-3 (No. 148) | [2] |

| Unit Cell Parameters (Hexagonal Setting) | ||

| a | ~8.24 Å | [2] |

| c | ~22.30 Å | [2] |

| α | 90° | [2] |

| β | 90° | [2] |

| γ | 120° | [2] |

| Unit Cell Parameters (Rhombohedral Setting) | ||

| a | ~8.79 Å | [3] |

| α | ~55.87° | [3] |

| Formula Units per Cell (Z) | 6 (hexagonal), 2 (rhombohedral) | [3] |

Note: The unit cell parameters are approximated based on the data for isostructural Fe₂(SO₄)₃ and may vary slightly for Ga₂(SO₄)₃ due to the difference in ionic radii between Ga³⁺ and Fe³⁺.

Experimental Determination of Crystal Structure: A Step-by-Step Workflow

The determination of the crystal structure of a compound like anhydrous Gallium(III) sulfate is a meticulous process that relies on single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the arrangement of atoms in a crystalline solid.

Synthesis and Crystal Growth

High-quality single crystals are a prerequisite for accurate structure determination. Anhydrous Gallium(III) sulfate can be prepared by the careful dehydration of its hydrated form, Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O).[2]

Protocol for the Synthesis of Anhydrous Gallium(III) Sulfate:

-

Preparation of Hydrated Gallium(III) Sulfate: Dissolve high-purity gallium metal in concentrated sulfuric acid. Slow evaporation of the resulting solution at room temperature yields crystals of Ga₂(SO₄)₃·18H₂O.

-

Dehydration: Heat the hydrated crystals in a controlled environment. The water of hydration is lost in stages, with the anhydrous form being obtained at temperatures above 310 °C.[2] To obtain single crystals suitable for X-ray diffraction, a slow, carefully controlled heating ramp is crucial to prevent the fracture of the crystals.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Workflow for Single-Crystal X-ray Diffraction:

Caption: Experimental workflow for the determination of the crystal structure of anhydrous Gallium(III) sulfate.

Step-by-Step Methodology:

-

Crystal Mounting: A carefully selected single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.

-

Data Processing: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell dimensions and the space group of the crystal.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental diffraction data to obtain the precise atomic positions, bond lengths, and bond angles.

-

Validation: The final crystal structure is validated to ensure its chemical and crystallographic sensibility. The results are typically reported in a Crystallographic Information File (CIF).

Conclusion: A Foundation for Future Research

The rhombohedral crystal structure of anhydrous Gallium(III) sulfate, with the space group R-3, provides a fundamental understanding of its solid-state properties. This detailed crystallographic information is essential for researchers and scientists working on the development of new materials and pharmaceutical agents. The provided experimental workflow offers a practical guide for the characterization of this and other crystalline compounds, ensuring scientific integrity and reproducibility. This knowledge base will undoubtedly facilitate the rational design and application of gallium-based technologies in the future.

References

-

Wikipedia. Gallium(III) sulfate. [Link]

-

Materials Project. Fe₂(SO₄)₃ (mp-540767). [Link]

- Christidis, P. C., & Rentzeperis, P. J. (1976). The crystal structure of rhombohedral Fe2(SO4)3.

-

Semantic Scholar. The crystal structure of rhombohedral Fe2(SO4)3. [Link]

- Christidis, P. C., & Rentzeperis, P. J. (1976). The crystal structure of rhombohedral Fe2(SO4)3. Zeitschrift für Kristallographie, Kristallgeometrie, Kristallphysik, Kristallchemie, 144(1-6), 341-352.

Sources

An In-Depth Technical Guide to the Hygroscopic Nature of Anhydrous Gallium(III) Sulfate

Abstract

Anhydrous Gallium(III) sulfate (Ga₂(SO₄)₃) is a compound of increasing interest in materials science, catalysis, and pharmaceutical development.[1] Its utility, however, is intrinsically linked to a critical, yet often challenging, physicochemical property: its extreme hygroscopicity. This technical guide provides a comprehensive exploration of the hygroscopic nature of anhydrous Gallium(III) sulfate, offering researchers, scientists, and drug development professionals a foundational understanding of its behavior and practical strategies for its handling and application. In the absence of extensive publicly available quantitative hygroscopicity data for anhydrous Ga₂(SO₄)₃, this guide establishes a framework for its characterization by drawing parallels with other well-studied anhydrous metal sulfates and outlining robust experimental protocols.

Introduction: The Dual Nature of Anhydrous Gallium(III) Sulfate

Gallium, a semi-metallic element, and its compounds have garnered significant attention for their therapeutic potential, including antimicrobial and anticancer activities.[2][3] Anhydrous Gallium(III) sulfate, a white solid, serves as a precursor in the synthesis of other gallium compounds and is explored for its catalytic and biomedical applications.[1][4] However, its anhydrous form is exceptionally reactive with atmospheric moisture, a characteristic that presents both challenges and opportunities.

The hygroscopic nature of a substance, its ability to attract and absorb moisture from the surrounding environment, can profoundly influence its physical and chemical stability.[5] For anhydrous Gallium(III) sulfate, this manifests as a rapid conversion to its hydrated forms, most notably the octadecahydrate (Ga₂(SO₄)₃·18H₂O).[6] This transformation can lead to:

-

Physical Changes: Caking, deliquescence, and changes in crystal structure.

-

Chemical Instability: Hydrolysis and altered reactivity.

-

** compromised Pharmaceutical Performance:** In a drug formulation context, such changes can impact dissolution rates, bioavailability, and overall product efficacy.[7]

This guide will dissect the underlying principles of Gallium(III) sulfate's hygroscopicity, provide detailed methodologies for its synthesis and characterization, and offer expert insights into its handling and formulation.

Synthesis and Dehydration: The Genesis of the Anhydrous State

The preparation of anhydrous Gallium(III) sulfate is a critical first step that dictates its initial purity and reactivity towards moisture. The common route involves the dehydration of its hydrated counterpart.

Synthesis of Gallium(III) Sulfate Hydrate

Gallium(III) sulfate hydrate can be synthesized through several methods, including the reaction of gallium metal or gallium hydroxide with sulfuric acid.[6] A documented method involves the reaction of hydroxygallium diacetate with sulfuric acid at 90°C, which yields the octadecahydrate.[6]

Dehydration to Anhydrous Gallium(III) Sulfate

The transition from the hydrated to the anhydrous state is achieved through controlled heating. Gallium(III) sulfate octadecahydrate loses water in stages upon heating, with the anhydrous form being obtained at temperatures above 310°C.[6]

Experimental Protocol: Synthesis of Anhydrous Gallium(III) Sulfate

-

Starting Material: Begin with high-purity Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O).

-

Dehydration: Place the hydrated salt in a porcelain boat within a tube furnace.

-

Inert Atmosphere: Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) to facilitate the removal of water vapor and prevent side reactions.

-

Heating Profile:

-